
N,N-Bis(trimethylsilyl)benzenesulfinamide
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Overview
Description
N,N-Bis(trimethylsilyl)benzenesulfinamide is a silicon-containing sulfinamide derivative characterized by two trimethylsilyl (TMS) groups attached to the nitrogen atoms of a benzenesulfinamide backbone. This compound is notable for its role as a silylating agent and intermediate in organic synthesis, particularly in protecting reactive nitrogen centers and facilitating nucleophilic substitutions. Its synthesis typically involves reactions of sulfenamides or sulfinamides with trimethylsilyl chloride (TMSCl) in the presence of bases like LiHMDS (). The steric bulk of the TMS groups influences its reactivity, solubility, and crystallinity, making it distinct from non-silylated analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(trimethylsilyl)benzenesulfinamide typically involves the reaction of benzenesulfinamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
C6H5SO2NH2+2(CH3)3SiCl→C6H5SO2N(Si(CH3)3)2+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(trimethylsilyl)benzenesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfonamides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
N,N-Bis(trimethylsilyl)benzenesulfinamide features two trimethylsilyl groups attached to the nitrogen atom of a benzenesulfinamide moiety. Its molecular formula is C14H19N1O2S1Si2. The presence of both the sulfonamide functional group and the trimethylsilyl groups enhances its stability and solubility in organic solvents, making it a valuable reagent in various chemical transformations.
Applications in Organic Synthesis
This compound is primarily utilized as a reagent for silylation reactions. It enhances the reactivity of substrates in organic transformations, facilitating various synthetic pathways:
- Silylation Reactions : The compound acts as a strong silylating agent, enabling the protection of alcohols and amines during synthetic procedures.
- Reactivity Enhancement : Its unique structure allows for improved reactivity compared to other similar compounds, making it an essential tool for chemists in organic synthesis.
Biological Applications
Recent studies have revealed promising biological activities associated with this compound, particularly its inhibitory effects on carbonic anhydrase enzymes. Carbonic anhydrases play critical roles in physiological processes, including respiration and acid-base balance.
- Inhibition of Carbonic Anhydrases : Research indicates that this compound exhibits inhibitory activity against multiple isoforms of carbonic anhydrases. This inhibition has potential therapeutic implications for conditions such as glaucoma and cancer.
Case Study: Carbonic Anhydrase Inhibition
A study utilizing molecular docking and kinetic assays provided insights into how this compound interacts with carbonic anhydrase isoforms. The findings suggest that optimizing its structure could enhance selectivity and potency against specific isoforms, paving the way for drug development targeting these enzymes.
Future Directions and Research Opportunities
Continued research into this compound could lead to new applications in drug development and organic synthesis. Potential areas for exploration include:
- Optimizing Inhibitory Activity : Further studies on the structure-activity relationship could enhance its efficacy as a carbonic anhydrase inhibitor.
- Exploring Novel Synthetic Pathways : Investigating alternative synthetic routes using this compound could yield new derivatives with unique properties.
Mechanism of Action
The mechanism of action of N,N-Bis(trimethylsilyl)benzenesulfinamide involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can stabilize reactive intermediates, facilitating various chemical transformations. The benzenesulfinamide core can participate in nucleophilic and electrophilic reactions, making the compound versatile in different chemical environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Differences
N,N'-Bis(3-methylbut-2-enyl)-N,N'-(1,4-phenylene)dibenzenesulfonamide ()
- Structure : Features two sulfonamide-linked benzene rings with 3-methylbut-2-enyl substituents. The aromatic rings exhibit a dihedral angle of 46.78° and a torsion angle (C1-S1-N1-C12) of 73.64°, indicating significant steric hindrance.
- Comparison : Unlike the TMS-substituted benzenesulfinamide, this compound lacks silicon-based groups, leading to weaker hydrophobicity and different crystal packing (via C-H∙∙∙O hydrogen bonds).
N,N-Bis((2-(trimethylsilyl)ethoxy)methyl)benzenesulfonamide Derivatives ()
- Structure : Incorporates SEM (bis(2-(trimethylsilyl)ethoxy)methyl) protecting groups on nitrogen. These groups enhance stability during synthetic reactions like Ullmann couplings.
- Comparison : The SEM groups introduce bulkier substituents compared to direct TMS attachment, altering solubility in polar solvents (e.g., THF) and deprotection requirements (TBAF in THF).
2-N,N-Bis(trimethylsilyl)aminobenzonitrile ()
- Structure: Combines TMS-substituted amino groups with a nitrile-functionalized benzene ring. Forms complexes with transition metals (e.g., Mo, Ti).
- Comparison: The nitrile group enables coordination chemistry, a feature absent in benzenesulfinamide derivatives. Reactivity diverges due to the electron-withdrawing cyano group.
N,N-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) ()
- Role : A benchmark silylating agent for GC-MS derivatization of hydroxyl and carboxyl groups.
- Comparison : While BSTFA exhibits broader derivatization scope (e.g., for organic acids in白酒), N,N-bis(trimethylsilyl)benzenesulfinamide is more selective for nitrogen-centered reactions due to sulfinamide’s lower electrophilicity.
N,N-Bis(trimethylsilyl)methoxymethylamine ()
- Reactivity: Serves as a +CH2NH2 equivalent in aminomethylation of silyl sulfides and phosphites.
- Comparison : The methoxymethyl group enables nucleophilic transfer reactions, contrasting with benzenesulfinamide’s focus on protection and stabilization.
Physical and Thermal Properties
Key Research Findings
- Synthetic Efficiency: TMS groups in benzenesulfinamide enhance reaction yields in sulfur-nitrogen bond formations compared to non-silylated analogs ().
- Crystallinity: Weak intermolecular interactions (e.g., C-H∙∙∙O) in non-silylated sulfonamides () contrast with the hydrophobic packing of TMS derivatives, impacting material design.
- Applications: While BSTFA dominates derivatization, TMS-sulfinamides excel in niche organometallic and polymer chemistry (e.g., Erbium complexes in ).
Biological Activity
N,N-Bis(trimethylsilyl)benzenesulfinamide is an organosilicon compound with significant potential in medicinal chemistry, particularly as an inhibitor of carbonic anhydrase (CA) enzymes. This article provides a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₁₉N₁O₂SSi₂. Its structure includes two trimethylsilyl groups attached to a benzenesulfinamide moiety, which enhances its stability and solubility in organic solvents. The presence of both sulfonamide and silylation functionalities provides unique reactivity compared to other similar compounds.
Research indicates that this compound primarily functions as a carbonic anhydrase inhibitor . Carbonic anhydrases are crucial enzymes involved in physiological processes such as respiration and acid-base balance. The compound exhibits inhibitory activity against multiple isoforms of carbonic anhydrases, making it a candidate for therapeutic applications in conditions like glaucoma and various cancers.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features. Comparative studies have shown that modifications to the sulfonamide group or the trimethylsilyl moieties can significantly affect the compound's inhibitory potency against carbonic anhydrases. For instance, variations in the substituents can lead to differences in binding affinity and selectivity towards specific isoforms .
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
Bis(trimethylsilyl)sulfide | Contains sulfur but lacks sulfonamide | Used primarily as a reagent in organic synthesis |
N,N-Dimethylbenzenesulfonamide | Contains dimethyl groups instead | Commonly used as a sulfonamide antibiotic |
Trimethylsilylbenzene | Contains only trimethylsilyl groups | Used in polymer synthesis |
Benzenesulfonyl chloride | Sulfonyl chloride without silylation | Important intermediate in sulfonamide synthesis |
The dual functionality of this compound allows it to exhibit enhanced reactivity and stability compared to these related compounds.
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have demonstrated that this compound shows effective inhibition against various carbonic anhydrase isoforms, with IC50 values indicating its potential for therapeutic applications .
- Pharmacokinetics : A study utilizing physiologically based pharmacokinetic (PBPK) modeling indicated that the compound's absorption and distribution characteristics could be optimized for better therapeutic outcomes, particularly when co-administered with other drugs .
- Antitumor Activity : Research has explored the compound's potential as an anticancer agent, particularly in targeting multidrug-resistant cancer cells. The compound's ability to inhibit CA isoforms associated with tumor growth suggests its utility in cancer treatment strategies .
Q & A
Q. Basic: What are the standard synthetic protocols for preparing N,N-Bis(trimethylsilyl)benzenesulfinamide, and how do reaction conditions influence yield?
This compound is typically synthesized via silylation of benzenesulfinamide using trimethylsilyl (TMS) reagents. A common approach involves reacting benzenesulfinamide with hexamethyldisilazane (HMDS) in anhydrous tetrahydrofuran (THF) under inert atmosphere (e.g., nitrogen or argon) . Key parameters include:
- Temperature : Reactions are conducted at reflux (60–70°C) to ensure complete silylation. Lower temperatures may result in incomplete substitution.
- Catalysts : Lithium hexamethyldisilazide (LiHMDS) is often used to deprotonate the sulfinamide and accelerate TMS group transfer .
- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance solubility and reactivity.
Yield optimization requires strict moisture exclusion, as TMS groups hydrolyze readily. Typical yields range from 70–85% after column chromatography purification .
Q. Advanced: How do spectroscopic techniques (e.g., 29Si-NMR, X-ray crystallography) resolve structural ambiguities in this compound derivatives?
29Si-NMR is critical for confirming silylation. The TMS groups exhibit characteristic shifts at δ −5 to −10 ppm, distinguishing them from unreacted silazanes or hydrolysis byproducts . For crystalline derivatives, X-ray crystallography provides precise bond metrics:
- Bond lengths : Si–N bonds in analogous bis(TMS)amidinate complexes average 1.72–1.75 Å, consistent with single-bond character .
- Angular distortions : Planar geometry deviations (e.g., N–Si–N angles of ~120°) arise from steric interactions between TMS groups and aryl substituents .
Contradictions in reported structures (e.g., Cr(II) vs. Yb(III) complexes) often stem from metal coordination effects, which alter ligand geometry .
Q. Basic: What are the primary applications of this compound in coordination chemistry?
This compound serves as a bulky, electron-rich ligand for stabilizing low-valent metal centers. For example:
- Chromium complexes : [PhC(NSiMe₃)₂]₂Cr exhibits a distorted planar geometry, enabling studies of Cr(II) redox behavior .
- Lanthanide complexes : Bis(TMS)sulfinamides form stable adducts with Yb(III) and Eu(III), useful in luminescence studies .
The TMS groups enhance solubility in nonpolar solvents, facilitating catalytic applications in olefin polymerization or C–H activation .
Q. Advanced: How do competing reaction pathways (e.g., transamination vs. hydrolysis) affect the stability of this compound?
Transamination with primary amines (e.g., NH₂R) replaces TMS groups via nucleophilic attack at silicon, forming mixed sulfinamides. This competes with hydrolysis , which proceeds via water-mediated cleavage of Si–N bonds . Factors influencing pathway dominance:
- Steric hindrance : Bulky amines favor hydrolysis due to reduced accessibility to Si centers.
- pH : Acidic conditions accelerate hydrolysis, while neutral/basic conditions promote transamination.
Contradictory literature reports on reaction rates often arise from solvent polarity differences (e.g., THF vs. DMSO) .
Q. Advanced: What methodological strategies address inconsistencies in catalytic activity data for metal complexes of this compound?
Discrepancies in catalytic performance (e.g., turnover frequencies) may result from:
- Metal oxidation state : Cr(II) complexes show lower activity in alkene polymerization compared to Ti(IV) analogs due to reduced Lewis acidity .
- Ligand lability : Dynamic TMS group dissociation under reaction conditions can lead to inconsistent active species.
Mitigation strategies : - Use chelating additives (e.g., PMe₃) to stabilize metal centers.
- Conduct in-situ XAS (X-ray absorption spectroscopy) to monitor ligand coordination during catalysis .
Q. Basic: How is the purity of this compound assessed, and what are common contaminants?
- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm identifies unreacted sulfinamide (retention time ~8–10 min) .
- Mass spectrometry : ESI-MS confirms molecular ion peaks at m/z 327 [M+H]⁺.
Common contaminants include: - Hydrolysis products : Benzenesulfinamide (detectable via IR absorption at 3350 cm⁻¹, N–H stretch).
- Siloxanes : Formed via TMS group condensation, identifiable by 29Si-NMR signals at δ −15 to −20 ppm .
Q. Advanced: What computational methods validate the electronic structure of this compound metal complexes?
- DFT calculations : B3LYP/6-311+G(d,p) optimizations reproduce experimental bond lengths (e.g., Si–N) within 0.02 Å accuracy .
- NBO analysis : Reveals hyperconjugative interactions between Si–C σ* orbitals and sulfinamide lone pairs, explaining enhanced ligand rigidity .
Discrepancies between computed and experimental geometries (e.g., dihedral angles) often arise from crystal packing forces not modeled in gas-phase calculations .
Q. Basic: What safety protocols are critical when handling this compound?
- Moisture control : Store under argon with molecular sieves to prevent hydrolysis.
- Ventilation : Use fume hoods to avoid inhalation of siloxane vapors.
- PPE : Nitrile gloves and safety goggles are mandatory; TMS derivatives can cause severe eye irritation .
Properties
CAS No. |
61511-64-6 |
---|---|
Molecular Formula |
C12H23NOSSi2 |
Molecular Weight |
285.55 g/mol |
IUPAC Name |
N,N-bis(trimethylsilyl)benzenesulfinamide |
InChI |
InChI=1S/C12H23NOSSi2/c1-16(2,3)13(17(4,5)6)15(14)12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChI Key |
PJJKNORGAINPRJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)S(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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